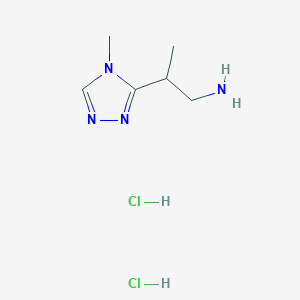
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Vue d'ensemble
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles typically involves the reaction of thiosemicarbazides with α-haloketones . The exact method can vary depending on the specific substituents on the triazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific substituents on the triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The exact reactions can vary depending on the specific substituents on the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. Generally, they are solid at room temperature and soluble in common organic solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized a variety of 1,2,4-triazole derivatives, including compounds structurally related to 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, demonstrating significant antimicrobial properties. For instance, Bektaş et al. (2007) reported on the antimicrobial activities of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. These compounds were found to possess good or moderate activities against various microorganisms, showcasing the potential of triazole derivatives in developing new antimicrobial agents Bektaş et al., 2007.
Characterisation and Theoretical NMR Calculations
Almeida et al. (2022) focused on the characterisation and theoretical NMR calculations of 3-methyl-1H-1,2,4-triazole derivatives. Their study provides detailed insights into the chemical and physical properties of triazole compounds, essential for further pharmaceutical and scientific applications. This research underscores the importance of comprehensive characterisation in understanding and developing triazole-based chemicals for various uses Almeida et al., 2022.
Synthesis of Triazolyl Carboximidates
Hajri and Marzouki (2019) explored the synthesis of [1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amines and related compounds from N-(4H-1,2,4-Triazol-3-yl) carboximidates. This study highlights the versatility of triazole derivatives in synthesizing a broad range of chemical compounds with potential applications in medicinal chemistry and beyond Hajri & Marzouki, 2019.
Microwave-assisted Synthesis
Tan et al. (2017) reported a microwave-assisted synthesis approach for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This innovative method highlights the efficiency of microwave-assisted synthesis in generating triazole derivatives, which could streamline the production of these compounds for various research applications Tan et al., 2017.
Mécanisme D'action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
It’s worth noting that related 1,2,4-triazole derivatives have been found to interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Related compounds have been shown to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
Related 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure allows it to form hydrogen bonds and engage in dipole interactions with biological receptors . This compound has been shown to interact with enzymes such as carbonic anhydrase and cholinesterase, potentially inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications, as enzyme inhibition can lead to various pharmacological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to altered cellular responses . For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and energy production, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring structure allows it to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under controlled conditions, it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects have been observed, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound has been shown to affect the levels of key metabolites and influence metabolic flux, thereby altering the overall metabolic state of cells . Understanding these metabolic interactions is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall efficacy and potency . Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function . The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments, thereby influencing its overall biochemical activity .
Propriétés
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(3-7)6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMBMYJMVPZEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NN=CN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797160-58-7 | |
| Record name | 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


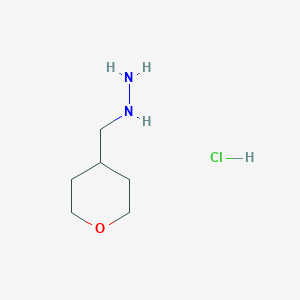


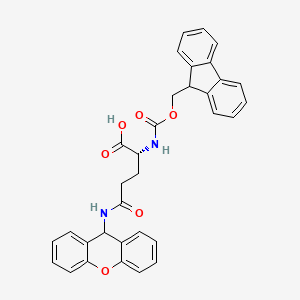
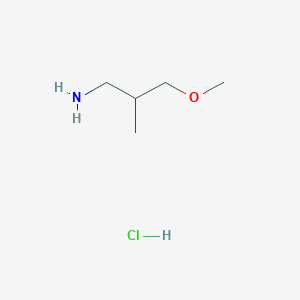

![4-[(Ethylsulfamoyl)amino]benzoic acid](/img/structure/B1431880.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1431881.png)
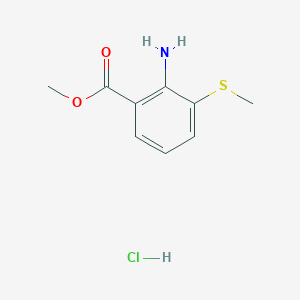
![3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431887.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431888.png)
![methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate](/img/structure/B1431889.png)
![1-[(Methylamino)methyl]cycloheptan-1-ol hydrochloride](/img/structure/B1431890.png)

